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Compound of Interest

Compound Name:
3-Chloro-6-(4-

methoxyphenyl)pyridazine

Cat. No.: B028087 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms,

is a privileged structure in medicinal chemistry. Its unique physicochemical properties have led

to the development of a diverse range of biologically active compounds. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of two distinct classes of

pyridazine analogues: those targeting HIV-1 reverse transcriptase and those inhibiting VEGFR-

2 in cancer.

Diarylpyridazine Analogues as HIV-1 Non-
Nucleoside Reverse Transcriptase Inhibitors
(NNRTIs)
A series of diarylpyridazine (DAPD) derivatives have been synthesized and evaluated for their

anti-HIV-1 activity. The general structure of these compounds features a central pyridazine ring

flanked by two aryl groups. The SAR studies reveal key structural features that govern their

potency against the HIV-1 virus.

Quantitative SAR Data
The anti-HIV-1 activity of representative diarylpyridazine analogues was assessed in MT-4

cells, with the following EC50 (50% effective concentration) and CC50 (50% cytotoxic
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concentration) values, along with the selectivity index (SI), summarized below.

Compoun
d

R1 R2 R3
EC50
(µM)[1]

CC50
(µM)

SI
(CC50/EC
50)

Nevirapine - - - 0.034[1] >10 >294

Delavirdine - - - 0.034[1] >10 >294

8a H H H 0.28 >10 >36

8d OCH3 H H 0.12 >10 >83

8g Cl H H 0.034[1] >10 >294

8h Br H H 0.042 >10 >238

8j H Cl H 0.56 >10 >18

8k H H Cl 0.89 >10 >11

Key SAR Insights:

Substitution on the Phenyl Ring (R1): The presence of a substituent at the para-position of

the phenyl ring generally enhances anti-HIV-1 activity. Electron-withdrawing groups, such as

chlorine (Cl) and bromine (Br), at this position (compounds 8g and 8h) lead to the most

potent compounds in the series, with EC50 values comparable to the reference drug

Nevirapine.[1]

Substitution on the Pyridazine Ring (R2, R3): Substitution on the pyridazine ring itself

appears to be detrimental to activity. Compounds with chlorine at either the 4- or 5-position of

the pyridazine ring (8j and 8k) exhibit significantly lower potency.

Experimental Protocols
Anti-HIV Assay in MT-4 Cells:

The anti-HIV-1 activity of the compounds was determined in MT-4 cells using the MTT method.

[2][3][4][5][6]
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Cell Preparation: MT-4 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well

in RPMI-1640 medium supplemented with 10% fetal bovine serum.

Compound Addition: Serial dilutions of the test compounds were added to the wells.

Virus Infection: HIV-1 (IIIB strain) was added to the wells at a multiplicity of infection (MOI) of

0.01.

Incubation: The plates were incubated for 5 days at 37°C in a 5% CO2 atmosphere.

MTT Assay: After incubation, MTT solution was added to each well, and the plates were

incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO.

Data Analysis: The absorbance was read at 570 nm using a microplate reader. The EC50

was calculated as the compound concentration required to inhibit HIV-1-induced cytopathic

effects by 50%. The CC50 was determined as the compound concentration that reduced the

viability of uninfected cells by 50%.

Experimental Workflow
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Anti-HIV-1 Assay Workflow

Pyridazinone Analogues as VEGFR-2 Inhibitors for
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A series of pyridazinone-based diarylurea derivatives have been investigated as potential

anticancer agents through the inhibition of Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2), a key player in tumor angiogenesis.

Quantitative SAR Data
The inhibitory activity of these pyridazinone analogues against VEGFR-2 was evaluated, and

the IC50 (50% inhibitory concentration) values are presented below.

Compound R Group VEGFR-2 IC50 (nM)[7]

Sorafenib - 90

IXa
4-chloro-3-

(trifluoromethyl)phenyl
60.70[7]

IXb 4-chlorophenyl 120.5

IXc 4-methylphenyl 1800[7]

17a
3-tert-butyl-1-p-tolyl-1H-

pyrazol-5-yl

Not specified, but noted as

having the best inhibitory

activity[8]

Key SAR Insights:

Diarylurea Moiety: The diarylurea scaffold is a critical pharmacophore for VEGFR-2

inhibition, mimicking the binding mode of sorafenib.

Substitution on the Phenyl Ring: The nature of the substituent on the terminal phenyl ring

significantly influences inhibitory potency. Electron-withdrawing groups, such as the 4-chloro-

3-(trifluoromethyl)phenyl group in compound IXa, lead to potent VEGFR-2 inhibition.[7] In

contrast, an electron-donating group like a methyl group (IXc) results in a dramatic loss of

activity.[7]

Experimental Protocols
VEGFR-2 Kinase Assay:
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The in vitro inhibitory activity of the compounds against VEGFR-2 was determined using a

kinase assay.[9][10][11]

Reaction Mixture: The kinase reaction was performed in a buffer containing ATP and a

suitable substrate (e.g., poly(Glu, Tyr) 4:1).

Compound Addition: The test compounds were added at various concentrations.

Enzyme Addition: Recombinant human VEGFR-2 enzyme was added to initiate the reaction.

Incubation: The reaction mixture was incubated at 30°C for a specified time (e.g., 60

minutes).

Detection: The amount of ATP remaining after the kinase reaction was quantified using a

luminescence-based assay (e.g., Kinase-Glo®). A lower luminescence signal corresponds to

higher kinase activity.

Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity

by 50%, was calculated from the dose-response curves.

Signaling Pathway
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Conclusion
This comparative guide highlights the versatility of the pyridazine scaffold in targeting distinct

biological pathways. For anti-HIV-1 NNRTIs, substitutions on the flanking aryl rings, particularly

with electron-withdrawing groups, are crucial for high potency. In contrast, for VEGFR-2

inhibitors, the diarylurea pharmacophore is key, with electron-withdrawing substituents on the
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terminal phenyl ring enhancing activity. The detailed experimental protocols and workflow

diagrams provided herein offer a practical resource for researchers engaged in the design and

development of novel pyridazine-based therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. benchchem.com [benchchem.com]

3. benchchem.com [benchchem.com]

4. benchchem.com [benchchem.com]

5. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the
AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

6. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC
[pmc.ncbi.nlm.nih.gov]

7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity:
molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity:
molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC
Publishing) [pubs.rsc.org]

9. benchchem.com [benchchem.com]

10. bpsbioscience.com [bpsbioscience.com]

11. benchchem.com [benchchem.com]

To cite this document: BenchChem. [A Comparative Guide to the Structure-Activity
Relationships of Pyridazine Analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028087#structure-activity-relationship-sar-studies-of-
pyridazine-analogues]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b028087?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/23415090/
https://pubmed.ncbi.nlm.nih.gov/23415090/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Based_Anti_HIV_Assays_Using_MT_4_Cells.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Cell_Based_Assay_for_Testing_HIV_1_Protease_Inhibitor_IN_12_Antiviral_Activity.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Testing_HIV_IN_11_in_Cell_Culture_Models.pdf
https://pubmed.ncbi.nlm.nih.gov/2821048/
https://pubmed.ncbi.nlm.nih.gov/2821048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2491146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2491146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11375954/
https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00481g
https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00481g
https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00481g
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Vegfr_2_IN_13_In_Vitro_Kinase_Assay.pdf
https://bpsbioscience.com/media/wysiwyg/Kinases/40325_5.pdf
https://www.benchchem.com/pdf/Application_Notes_Vegfr_2_IN_45_In_Vitro_Kinase_Assay_Protocol.pdf
https://www.benchchem.com/product/b028087#structure-activity-relationship-sar-studies-of-pyridazine-analogues
https://www.benchchem.com/product/b028087#structure-activity-relationship-sar-studies-of-pyridazine-analogues
https://www.benchchem.com/product/b028087#structure-activity-relationship-sar-studies-of-pyridazine-analogues
https://www.benchchem.com/product/b028087#structure-activity-relationship-sar-studies-of-pyridazine-analogues
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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